molecular formula C14H18F2N2O B5403461 N-cycloheptyl-N'-(2,4-difluorophenyl)urea

N-cycloheptyl-N'-(2,4-difluorophenyl)urea

Cat. No. B5403461
M. Wt: 268.30 g/mol
InChI Key: ABZWOZKQLKBSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2,4-difluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that targets cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Mechanism of Action

N-cycloheptyl-N'-(2,4-difluorophenyl)urea inhibits the function of CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the cell membrane. This inhibition of CFTR function leads to the reduction of mucus production and the improvement of lung function in cystic fibrosis patients.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cycloheptyl-N'-(2,4-difluorophenyl)urea have been extensively studied in vitro and in vivo. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been shown to improve chloride ion transport across the cell membrane, reduce mucus production, and improve lung function in cystic fibrosis patients. It has also been shown to reduce the growth of cysts in polycystic kidney disease and decrease inflammation in chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for CFTR protein and can effectively inhibit its function. However, N-cycloheptyl-N'-(2,4-difluorophenyl)urea also has some limitations. It can be toxic at high concentrations, and its effect on other ion channels and transporters needs to be carefully evaluated.

Future Directions

For N-cycloheptyl-N'-(2,4-difluorophenyl)urea research include the development of more potent and selective inhibitors, the evaluation of its effect on other diseases, and the identification of biomarkers for patient selection and monitoring. N-cycloheptyl-N'-(2,4-difluorophenyl)urea research is expected to lead to the development of new therapies for cystic fibrosis and other diseases.

Synthesis Methods

N-cycloheptyl-N'-(2,4-difluorophenyl)urea can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of cycloheptylamine with 2,4-difluorophenyl isocyanate to form N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The crude product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The synthesis of N-cycloheptyl-N'-(2,4-difluorophenyl)urea is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve the function of mutant CFTR channels and increase chloride ion transport across the cell membrane. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has also been studied for its potential use in treating other diseases such as polycystic kidney disease, chronic obstructive pulmonary disease, and secretory diarrhea.

properties

IUPAC Name

1-cycloheptyl-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-10-7-8-13(12(16)9-10)18-14(19)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZWOZKQLKBSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-(2,4-difluorophenyl)urea

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